5-fluoro-1-(methoxymethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-(methoxymethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGJGKMXHMMYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 5-fluoro-1-(methoxymethyl)-1H-indole
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1-(methoxymethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 5-fluoro-1-(methoxymethyl)-1H-indole (CAS No. 1488594-93-9), a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, the nuanced electronic effects of its substituents, its characteristic reactivity in electrophilic substitution reactions, and its full spectroscopic profile. This document is intended to serve as a practical resource for scientists leveraging this scaffold in drug discovery and development, offering not just protocols but also the underlying chemical principles that govern its behavior.
Introduction: A Scaffold of Strategic Importance
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of a fluorine atom and an N-protecting group, as seen in 5-fluoro-1-(methoxymethyl)-1H-indole, creates a molecule with finely tuned chemical and pharmacological properties.
The C5-fluoro substituent serves multiple critical roles. Its high electronegativity alters the electron distribution of the indole ring, influencing its reactivity and the pKa of the N-H proton in the unprotected precursor.[1] In a pharmacological context, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate binding interactions with biological targets.[2][3]
The N-methoxymethyl (MOM) group is a robust protecting group for the indole nitrogen.[4] It prevents unwanted N-alkylation or deprotonation during subsequent synthetic manipulations, particularly those involving strong bases or electrophiles, and directs electrophilic attack cleanly to the electron-rich C3 position.[5] Understanding the interplay of these two functional groups is paramount to effectively utilizing this versatile intermediate.
Molecular and Physicochemical Profile
The fundamental properties of 5-fluoro-1-(methoxymethyl)-1H-indole are summarized below. These computed values provide a baseline for predicting its behavior in various solvent systems and its potential as a drug-like molecule.
| Property | Value | Source |
| CAS Number | 1488594-93-9 | [6] |
| Molecular Formula | C₁₀H₁₀FNO | [6][7] |
| Molecular Weight | 179.19 g/mol | [6][8] |
| Monoisotopic Mass | 179.07465 Da | [7] |
| XLogP3 (Predicted) | 2.0 | [7] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 2 | [8] |
Synthetic Strategy: From 5-Fluoroindole to the N-MOM Protected Core
The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a straightforward, two-step process commencing from commercially available 5-fluoroindole. The initial synthesis of the 5-fluoroindole core can be achieved through several classic named reactions, with the Leimgruber-Batcho and Fischer indole syntheses being among the most common and scalable methods.[5][9] The critical second step is the protection of the indole nitrogen.
The selection of the MOM group is deliberate. It is introduced under basic conditions that are well-tolerated by the indole ring and is stable to a wide range of non-acidic reagents, making it compatible with many subsequent transformations like cross-coupling, lithiation, and acylation.[4]
Caption: Synthetic workflow for N-MOM protection of 5-fluoroindole.
Experimental Protocol: Synthesis of 5-Fluoro-1-(methoxymethyl)-1H-indole
Materials:
-
5-Fluoroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methoxymethyl chloride (MOMCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-fluoroindole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen to form the sodium salt. The low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a thicker slurry.
-
N-Alkylation: Add methoxymethyl chloride (1.1 eq) dropwise to the suspension at 0 °C. Causality: MOMCl is a potent electrophile. Slow addition at 0 °C prevents side reactions and controls the exotherm. The indolide anion acts as a soft nucleophile, readily attacking the MOMCl in an SN2 reaction.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 5-fluoro-1-(methoxymethyl)-1H-indole as a pure product.
Chemical Reactivity: The Interplay of Electronic Effects
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution.[5] The regioselectivity of this reaction is dictated by the relative stability of the Wheland intermediate (sigma complex). Attack at the C3 position is overwhelmingly favored as it allows the positive charge to be delocalized over the benzene ring without disrupting the aromaticity of the benzenoid portion.
The substituents on 5-fluoro-1-(methoxymethyl)-1H-indole modulate this inherent reactivity:
-
C5-Fluoro Group: As a halogen, fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the benzene ring towards electrophilic attack.[1][11] This deactivation further enhances the intrinsic preference for substitution on the pyrrole ring, specifically at C3.
-
N-MOM Group: This group has a minimal electronic effect on the ring's aromaticity but plays a crucial steric and directing role. By occupying the nitrogen position, it prevents N-substitution and ensures that electrophiles react exclusively at carbon positions.
The primary and most synthetically useful reaction for this scaffold is electrophilic substitution at C3. A classic example is the Vilsmeier-Haack formylation.
Caption: Mechanism of the Vilsmeier-Haack formylation at the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
5-Fluoro-1-(methoxymethyl)-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reagent Formation: In a flame-dried flask under nitrogen, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. A white solid may form. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent. Causality: The Vilsmeier reagent is the active electrophile. It must be pre-formed before the addition of the nucleophilic indole to prevent side reactions.[12]
-
Electrophilic Substitution: Dissolve 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred solution of saturated aqueous NaHCO₃ and ice.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Workup: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield 5-fluoro-1-(methoxymethyl)-1H-indole-3-carbaldehyde.
Deprotection of the N-MOM Group
While the MOM group is stable under many conditions, its removal is often necessary. This is typically achieved under acidic conditions, which cleave the acetal.[13] Common reagents include hydrochloric acid in an alcohol solvent or stronger acids like trifluoroacetic acid.[14][15] Care must be taken as the indole nucleus itself can be sensitive to strongly acidic conditions, which may cause polymerization or degradation.[16]
Spectroscopic Characterization
The structural features of 5-fluoro-1-(methoxymethyl)-1H-indole give rise to a distinct spectroscopic signature. The following table summarizes the expected chemical shifts and absorption bands, based on data from analogous structures.[17][18][19]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | H2 | δ 7.1-7.3 ppm (d) | Doublet coupled to H3. |
| H3 | δ 6.5-6.7 ppm (d) | Doublet coupled to H2. | |
| H4 | δ 7.3-7.5 ppm (dd) | Doublet of doublets, coupled to H6 and H7. | |
| H6 | δ 6.9-7.1 ppm (ddd) | Doublet of doublet of doublets, coupled to H4, H7, and ¹⁹F. | |
| H7 | δ 7.2-7.4 ppm (dd) | Doublet of doublets, coupled to H4 and H6. | |
| N-CH₂-O | δ 5.4-5.6 ppm (s) | Singlet for the methylene protons of the MOM group. | |
| O-CH₃ | δ 3.3-3.5 ppm (s) | Singlet for the methyl protons of the MOM group. | |
| ¹³C NMR | C2, C3 | δ 125-130, 100-105 ppm | Characteristic indole pyrrole ring carbons. |
| C5 | δ 155-160 ppm (d, ¹JCF ≈ 240 Hz) | Large C-F coupling constant is characteristic. | |
| N-CH₂-O | δ 75-80 ppm | Methylene carbon of the MOM group. | |
| O-CH₃ | δ 55-60 ppm | Methyl carbon of the MOM group. | |
| ¹⁹F NMR | C5-F | δ -120 to -125 ppm | Typical range for an aryl fluoride. |
| IR | C-F Stretch | 1200-1250 cm⁻¹ | Strong absorption band. |
| C-O Stretch | 1050-1150 cm⁻¹ | Characteristic of the ether linkage in the MOM group. | |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Multiple bands for the indole ring system. |
Conclusion and Future Outlook
5-Fluoro-1-(methoxymethyl)-1H-indole is a highly valuable and versatile building block. The C5-fluoro group provides a handle for modulating the electronic and pharmacokinetic properties of target molecules, while the N-MOM group offers robust protection and directs synthetic transformations with high regioselectivity. The synthetic and functionalization protocols described herein are reliable and scalable, providing a clear pathway for the incorporation of this scaffold into complex drug candidates. As the demand for novel, metabolically stable, and potent therapeutic agents continues to grow, the strategic use of fluorinated intermediates like 5-fluoro-1-(methoxymethyl)-1H-indole will undoubtedly play an expanding role in the future of medicinal chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid.
- Nakazaki, A., Iwakiri, K., Hirano, T., Suzuki, T., & Kobayashi, S. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. Chemical & Pharmaceutical Bulletin, 61(5), 587-591.
- ChemRxiv. (Preprint). Catalytic, Dearomative 2,3-Difluorination of Indoles.
- ResearchGate. (2014). What is the best protecting group(s) to protect the SH which is connected to C2 of indole?.
- Chem Biol Drug Des. (2026). From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. 107(2).
- ResearchGate. (2025). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations.
- BenchChem. (2025). Technical Support Center: N-Protecting Group Removal from Indole Derivatives.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- BLDpharm. (n.d.). 1488594-93-9|5-Fluoro-1-(methoxymethyl)-1H-indole.
- Organic Letters. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- BenchChem. (n.d.). Synthesis routes of 5-Fluoroindole.
- Journal of Fluorine Chemistry. (2018). Fluorine-containing indoles. 212, 51-106.
- PMC. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins.
- Semantic Scholar. (n.d.). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- SynArchive. (2024). Protection of Indole by Aminal.
- Fluorochem. (n.d.). 6-Fluoro-5-methoxy-1H-indole.
- HETEROCYCLES. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY-METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUND. 57(4).
- SWGDrug. (2014). 5-Fluoro-SDB-005 Indole.
- PubChem. (n.d.). 5-fluoro-2-(methoxymethyl)-1H-indole.
- PMC. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.
- PubChemLite. (2026). 5-fluoro-1-(methoxymethyl)-1h-indole.
- ResearchGate. (2025). Bench‐Stable Electrophilic Reagents for the Direct Di‐ and Trifluoroethylthiolation of Indoles.
- ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209(4), 127982.
- Molecules. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- ResearchGate. (2025). The First Method for Protection−Deprotection of the Indole 2,3-π Bond.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
- quimicaorganica.org. (n.d.). Electrophilic substitution at the indole.
- Anax Laboratories. (n.d.). 5-fluoro-6-methoxy-1H-indole.
- Thoreauchem. (n.d.). 5-fluoro-1-(methoxymethyl)-1H-indole-None.
- Sigma-Aldrich. (n.d.). 5-Methoxy-1-methyl-1H-indole.
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Solubility Profile & Process Chemistry Guide: 5-Fluoro-1-(methoxymethyl)-1H-indole
Executive Summary: The Solvent-Structure Nexus
In pharmaceutical intermediate synthesis, 5-fluoro-1-(methoxymethyl)-1H-indole (CAS: 1488594-93-9) represents a critical scaffold, often utilized in the development of synthetic cannabinoids and indole-based therapeutics. Its solubility profile is governed by two competing structural motifs: the lipophilic, aromatic 5-fluoroindole core and the acid-labile methoxymethyl (MOM) protecting group .
Understanding the solubility of this compound is not merely about dissolution; it is about process integrity . The MOM group introduces specific stability constraints—particularly in acidic media—that dictate solvent selection for reaction, workup, and purification. This guide provides a predictive solubility profile, stability warnings, and validated protocols for empirical determination.
Physicochemical Characterization
Before establishing a solubility profile, one must understand the molecular drivers of dissolution for this specific entity.
| Property | Value / Description | Process Implication |
| Molecular Weight | 179.19 g/mol | Low MW facilitates rapid dissolution in favorable solvents. |
| Physical State | Solid (Powder/Crystalline) | Requires energy (sonication/heat) to overcome lattice energy in marginal solvents. |
| LogP (Predicted) | ~2.0 – 2.5 | Lipophilic nature; prefers non-polar to moderately polar organic solvents. |
| Key Functional Group | N-MOM (Methoxymethyl) | Critical: Disrupts N-H hydrogen bonding (lowering MP vs. parent indole) but introduces acid sensitivity. |
| Electronic Effect | 5-Fluoro Substituent | Withdraws electron density, slightly increasing acidity of C3-H, but minimal impact on bulk solubility vs. non-fluorinated analog. |
The "N-Protection Effect" on Solubility
Unlike the parent 5-fluoroindole, which possesses a free N-H donor capable of strong intermolecular hydrogen bonding (raising lattice energy), the N-MOM derivative lacks this donor.
-
Result: The N-MOM derivative typically exhibits higher solubility in aprotic organic solvents (DCM, EtOAc) and a lower melting point than its unprotected precursor.
Predicted Solubility Profile (Solvent Heatmap)
Note: Quantitative values (mg/mL) vary by crystal polymorph and purity. The following categorizations are based on structural activity relationships (SAR) and standard indole process chemistry.
Class A: High Solubility Solvents (Preferred for Stock Solutions)
These solvents disrupt van der Waals forces efficiently and are ideal for reactions or preparing high-concentration stocks (>50 mg/mL).
-
Dichloromethane (DCM): Excellent solubility due to high polarizability.
-
Dimethylformamide (DMF): Universal solvent for indoles; high boiling point makes removal difficult.
-
Dimethyl Sulfoxide (DMSO): Excellent solubility; standard for biological assays.
-
Chloroform: Similar to DCM; excellent for NMR analysis.
Class B: Moderate Solubility (Process & Workup)
Solubility may require heating or sonication. Ideal for crystallization (as the "good" solvent) or extraction.
-
Ethyl Acetate (EtOAc): Good solubility; standard extraction solvent.
-
Acetone: Good solubility but prone to evaporation.
-
Methanol / Ethanol: Moderate solubility. Warning: Proticity can facilitate solvolysis if trace acid is present.
-
Tetrahydrofuran (THF): Good solubility; often used in lithiation reactions.
Class C: Low Solubility (Anti-Solvents)
Used to precipitate the compound during purification.
-
Water: Insoluble (Hydrophobic).
-
Hexanes / Heptane: Low solubility at room temperature; increases with heat. Used to crash out products from EtOAc/DCM.
-
Diethyl Ether: Moderate to low; often used for trituration.
Critical Stability Warning: The MOM Group
The Methoxymethyl (MOM) group is an acetal linkage (
Solvent Constraints:
-
Avoid Acidic Solvents: Never use acetic acid, dilute HCl, or unbuffered chloroform (which may contain HCl traces) for storage.
-
Avoid Protic Solvents + Heat: Prolonged heating in alcohols (MeOH/EtOH) can lead to slow solvolysis if the pH is not strictly neutral or basic.
-
Lewis Acids: Solvents containing Lewis acids (or reactions involving them) will cleave the MOM group, reverting the compound to 5-fluoroindole.
Visualization: Stability & Deprotection Risk
Caption: Stability logic flow demonstrating the risk of MOM-group cleavage in acidic media vs. stability in basic/neutral solvents.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this method to generate exact mg/mL data for your specific batch.
Reagents: High-purity solvent (HPLC grade), 5-fluoro-1-(methoxymethyl)-1H-indole. Equipment: Analytical balance (0.01 mg precision), Centrifuge, 1.5 mL HPLC vials.
-
Saturation: Add excess solid compound (~50 mg) to 0.5 mL of the target solvent in a vial.
-
Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at ambient temperature (25°C).
-
Check: If all solid dissolves, add more until a visible precipitate remains (saturation).
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
-
Sampling: Carefully remove 200 µL of the clear supernatant.
-
Drying: Transfer the supernatant to a pre-weighed aluminum weighing boat. Evaporate the solvent (vacuum oven or nitrogen stream).
-
Calculation:
Protocol B: Visual Solubility Screening (Quick Pass)
Use for rapid solvent selection during reaction optimization.
-
Weigh 10 mg of compound into a clear glass vial.
-
Add solvent in 100 µL increments.
-
Vortex after each addition.
-
Record the volume required for complete dissolution.
-
< 100 µL (< 10 volumes) = High Solubility (>100 mg/mL)
-
100–1000 µL (10–100 volumes) = Moderate Solubility (10–100 mg/mL)
-
1000 µL (> 100 volumes) = Low Solubility (<10 mg/mL)
-
Process Implications & Solvent Selection Strategy[1][2]
The choice of solvent dictates the workflow. Below is a logic map for selecting the correct solvent based on the intended chemical operation.
Caption: Decision matrix for selecting solvents based on the specific unit operation (Reaction, Workup, or Purification).
Key Process Recommendations
-
Recrystallization: The most effective system for this compound is typically a DCM/Hexane or EtOAc/Heptane system. Dissolve in the minimum amount of DCM/EtOAc (warm), then slowly add Hexane/Heptane until turbidity persists. Cool to 4°C.
-
Chromatography: Elute with Hexane:Ethyl Acetate (gradient 0% -> 20%) . The MOM group makes the compound less polar than the parent indole, so it will elute faster (higher Rf).
-
Storage: Store solid at -20°C. If in solution, use anhydrous DMSO or DMF and store under inert gas to prevent oxidation or hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117176859, 5-fluoro-1-(methoxymethyl)-1H-indole. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Specific reference to N-MOM stability and cleavage conditions). Wiley-Interscience.
- Sundberg, R. J.The Chemistry of Indoles. Academic Press. (General reference for indole solubility and N-substitution effects).
-
Beilstein Journal of Organic Chemistry. Reaction of indoles with aromatic fluoromethyl ketones. (Context on reaction solvents for fluorinated indoles). Retrieved from [Link]
The Emerging Therapeutic Potential of 5-Fluoro-1-(methoxymethyl)-1H-indole Scaffolds: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] The strategic introduction of fluorine into these scaffolds has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the 5-fluoro-1-(methoxymethyl)-1H-indole scaffold, a promising core for the development of novel therapeutics. We will delve into the synthetic rationale, key biological activities, and structure-activity relationships that underscore the therapeutic potential of this scaffold in antiviral, anti-inflammatory, and central nervous system (CNS) applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Advantage of the 5-Fluoro-1-(methoxymethyl)-1H-indole Core
The indole ring system is a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide array of biological targets.[2] The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance its therapeutic potential. Fluorine's high electronegativity and small size can modulate the acidity of the indole N-H, alter metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[3]
The 1-(methoxymethyl) (MOM) group, while often employed as a protecting group for the indole nitrogen, also presents an interesting opportunity for modulating the scaffold's properties.[4][5] It can influence solubility, cell permeability, and the orientation of the molecule within a binding pocket. The combination of these two modifications—the 5-fluoro and 1-methoxymethyl groups—creates a unique scaffold with a compelling profile for further derivatization and therapeutic development.
This guide will provide a comprehensive overview of the synthesis, potential applications, and future directions for the exploration of 5-fluoro-1-(methoxymethyl)-1H-indole derivatives.
Synthesis of the 5-Fluoro-1-(methoxymethyl)-1H-indole Scaffold
The synthesis of the core scaffold can be approached in a straightforward manner, typically involving the initial synthesis of 5-fluoroindole followed by N-alkylation with methoxymethyl chloride (MOM-Cl).
Synthesis of 5-Fluoroindole
Several established methods can be employed for the synthesis of 5-fluoroindole, with the Leimgruber-Batcho indole synthesis being a common and efficient route.[6] This method generally involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.
N-Methoxymethylation of 5-Fluoroindole
The introduction of the methoxymethyl group at the N1 position is a standard procedure in indole chemistry.[1] It is typically achieved by deprotonating the indole nitrogen with a strong base, such as sodium hydride, followed by quenching with methoxymethyl chloride.
Figure 1: Proposed workflow for the synthesis of the 5-Fluoro-1-(methoxymethyl)-1H-indole scaffold.
Experimental Protocol: N-Methoxymethylation of 5-Fluoroindole
Materials:
-
5-Fluoroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methoxymethyl chloride (MOM-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 5-fluoroindole (1.0 equivalent).
-
Dissolve the 5-fluoroindole in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add methoxymethyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoro-1-(methoxymethyl)-1H-indole.
Therapeutic Potential and Key Biological Activities
While the 5-fluoro-1-(methoxymethyl)-1H-indole scaffold itself is a novel starting point, the extensive research on related 5-fluoroindole derivatives provides strong evidence for its therapeutic potential across several key areas.
Antiviral Activity
Derivatives of 5-fluoroindole have demonstrated potent activity against a wide range of viruses. This suggests that a library of compounds based on the 5-fluoro-1-(methoxymethyl)-1H-indole core could yield novel antiviral agents.
-
Anti-HIV Activity: Several studies have reported on 5-fluoroindole derivatives as potent inhibitors of HIV replication.[7]
-
Anti-HCV Activity: 5-fluoroindole-3-carbonitrile derivatives have shown high potency against the Hepatitis C virus (HCV) replicon.[7]
-
Broad-Spectrum Antiviral Potential: 5-fluoroindole-thiosemicarbazide derivatives have exhibited significant activity against Coxsackie B4 virus (CVB4).[7] Additionally, other fluorinated indole derivatives have shown promise against Herpes Simplex Virus (HSV), vaccinia virus, and influenza.[8][9][10]
| Compound Class | Virus | Activity (EC₅₀ / IC₅₀) | Reference |
| 5-Fluoroindole-thiosemicarbazides | CVB4 | 0.4 - 2.1 µg/mL | [7] |
| 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Vaccinia | 1.6 - 6.6 µM | [8] |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Vaccinia, CVB4 | Effective | [9] |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives | H1N1, HSV-1, COX-B3 | 0.0022 - 0.0097 µM | [10] |
Table 1: Antiviral activities of selected 5-fluoroindole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. 5-Fluoro-2-oxindole, a closely related analog, has been shown to possess significant anti-inflammatory and analgesic properties.[11] This suggests that the 5-fluoro-1-(methoxymethyl)-1H-indole scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.
The anti-inflammatory effects of 5-fluoro-2-oxindole are mediated, at least in part, by inhibiting plasticity, oxidative, and inflammatory responses.[11] Furthermore, derivatives of 5-fluoro-1H-indole-2,3-dione have shown potent inhibition of the interleukin-1 receptor (IL-1R), a key mediator of inflammation.[12][13]
Figure 2: Potential anti-inflammatory mechanism of action via IL-1R inhibition.
Central Nervous System (CNS) Activity
Indole derivatives are well-known for their activity in the central nervous system, largely due to their structural similarity to neurotransmitters like serotonin. The introduction of fluorine can further enhance their affinity and selectivity for specific receptors.
-
Serotonin Receptor Modulation: Fluorinated indoles have been shown to act as potent ligands for various serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[14][15] The S(-)-enantiomer of a 5-fluoro derivative of 8-OH DPAT, for instance, acts as a 5-HT₁A antagonist.[16] This opens up possibilities for developing treatments for depression, anxiety, and other CNS disorders.
| Receptor Subtype | Potential Therapeutic Application | Reference |
| 5-HT₁A | Depression, Anxiety | [14][16] |
| 5-HT₂A | Psychosis, Depression | [17] |
| 5-HT₇ | Cognitive Disorders, Depression | [15] |
Table 2: Potential CNS applications based on serotonin receptor affinity.
Structure-Activity Relationships (SAR) and Future Directions
The 5-fluoro-1-(methoxymethyl)-1H-indole scaffold offers multiple points for chemical modification to explore structure-activity relationships and optimize for specific therapeutic targets.
Figure 3: Key positions for derivatization on the 5-Fluoro-1-(methoxymethyl)-1H-indole scaffold.
Key areas for future investigation include:
-
C3-Functionalization: The C3 position of the indole ring is a well-established site for introducing diversity. The synthesis of a library of C3-substituted derivatives is a logical next step to explore the full therapeutic potential of this scaffold.
-
N1-Substituent Modification: While the methoxymethyl group provides a useful starting point, its removal and replacement with other N-alkyl or N-aryl groups could significantly impact biological activity.[4]
-
Exploration of Other Ring Positions: Substitution at the C2, C4, C6, and C7 positions can also be explored to fine-tune the electronic and steric properties of the molecule.
Conclusion
The 5-fluoro-1-(methoxymethyl)-1H-indole scaffold represents a promising and largely unexplored area for drug discovery. By combining the beneficial properties of a 5-fluoro substituent with the unique characteristics of a 1-methoxymethyl group, this core structure provides a solid foundation for the development of novel therapeutics. The strong preclinical evidence for the antiviral, anti-inflammatory, and CNS activity of related 5-fluoroindole derivatives strongly supports the rationale for further investigation into this scaffold. The synthesis of focused libraries of derivatives and their subsequent screening against a range of biological targets is a highly recommended strategy for unlocking the full therapeutic potential of this versatile chemical entity.
References
-
Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. (2013). Chemical & Pharmaceutical Bulletin, 61(5), 587-91.
-
Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. (2026). Chemical Biology & Drug Design, 107(2).
-
5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Archiv der Pharmazie.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
-
Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2025). ResearchGate.
-
Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. (n.d.). ProQuest.
-
A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. (2002). Heterocycles, 57(4), 651.
-
The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. (2020). Antioxidants, 9(12), 1249.
-
Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). RSC Medicinal Chemistry, 11(9), 985-1003.
-
5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Semantic Scholar.
-
A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. (2025). ResearchGate.
-
Protection of Indole by Aminal. (n.d.). SynArchive.
-
Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP.
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2025). Molecules, 30(4), 868.
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate.
-
Technical Support Center: N-Protecting Group Removal from Indole Derivatives. (n.d.). Benchchem.
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). Molecules, 29(20), 4886.
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (2010). Current Topics in Medicinal Chemistry, 10(5), 517-536.
-
Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010). Organic CHEMISTRY An Indian Journal, 7(1).
-
Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org.
-
A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. (2022). Green Chemistry, 24(17), 6542-6548.
-
Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. (n.d.). Benchchem.
-
¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors? (2024). ResearchGate.
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2022). The Journal of Organic Chemistry, 87(17), 11847-11852.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
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- 8. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole: A Detailed Guide for Researchers
Introduction
5-Fluoro-1-(methoxymethyl)-1H-indole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. The methoxymethyl (MOM) group serves as a crucial protecting group for the indole nitrogen, enabling further functionalization of the indole scaffold at other positions. This guide provides a comprehensive overview of the synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole, detailing the necessary reagents, step-by-step protocols, and the underlying chemical principles.
Strategic Approach to Synthesis
The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a two-step process that begins with the preparation of the precursor, 5-fluoroindole. This is followed by the protection of the indole nitrogen with a methoxymethyl (MOM) group.
Figure 1: Overall synthetic strategy.
Part 1: Synthesis of 5-Fluoroindole
Several established methods can be employed for the synthesis of 5-fluoroindole. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two of the most common and reliable methods, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, are detailed below.
Method A: Leimgruber-Batcho Indole Synthesis
This method is particularly advantageous for large-scale synthesis due to its use of readily available starting materials and generally high yields.[1][2]
Figure 2: Leimgruber-Batcho indole synthesis workflow.
Step 1a: Enamine Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 1b: Reductive Cyclization
-
Prepare a suspension of iron powder in acetic acid in a separate flask.
-
Slowly add the enamine solution from the previous step to the iron/acetic acid suspension.
-
Heat the mixture and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-fluoroindole.
| Reagent | Molar Equiv. | Purpose |
| 4-Fluoro-2-nitrotoluene | 1.0 | Starting material |
| DMF-DMA | 1.2 | Forms the enamine |
| Pyrrolidine | catalytic | Base catalyst |
| Iron Powder | 4.0 | Reducing agent |
| Acetic Acid | solvent | Acidic medium for reduction |
Table 1: Reagents for Leimgruber-Batcho Synthesis.
Method B: Fischer Indole Synthesis
An alternative and widely used method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[3]
-
React 4-fluorophenylhydrazine with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Isolate the hydrazone intermediate.
-
Treat the hydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heat to induce cyclization.
-
After the reaction is complete, pour the mixture into ice water and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude 5-fluoroindole-2-carboxylic acid.
-
Decarboxylate the 5-fluoroindole-2-carboxylic acid by heating to obtain 5-fluoroindole.
Part 2: N-Methoxymethylation of 5-Fluoroindole
The protection of the indole nitrogen is a critical step to prevent unwanted side reactions in subsequent synthetic transformations. The methoxymethyl (MOM) group is a commonly used protecting group for indoles due to its stability under various reaction conditions and its relatively straightforward removal.
Figure 3: N-Methoxymethylation workflow.
Experimental Protocol (N-Methoxymethylation)
This protocol is adapted from a general procedure for the N-alkylation of substituted indoles.[4][5]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add chloromethyl methyl ether (MOM-Cl, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-fluoro-1-(methoxymethyl)-1H-indole.
| Reagent | Molar Equiv. | Purpose |
| 5-Fluoroindole | 1.0 | Substrate |
| Sodium Hydride (60%) | 1.2 | Base for deprotonation |
| Chloromethyl methyl ether (MOM-Cl) | 1.1 | Methoxymethylating agent |
| Anhydrous DMF | solvent | Aprotic polar solvent |
Table 2: Reagents for N-Methoxymethylation.
Note on Safety: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[6]
Characterization of 5-Fluoro-1-(methoxymethyl)-1H-indole
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
While specific spectral data for 5-fluoro-1-(methoxymethyl)-1H-indole is not widely published in peer-reviewed journals, commercial suppliers of this compound, such as BLDpharm, may provide analytical data upon request.[7] The expected 1H NMR spectrum would show characteristic signals for the indole protons, the methoxymethyl protons (a singlet for the O-CH3 and a singlet for the N-CH2-O), and the aromatic protons, with coupling patterns influenced by the fluorine substituent.
Troubleshooting and Optimization
-
Incomplete reaction in Step 1: Ensure all reagents and solvents are anhydrous. The activity of the reducing agent (e.g., iron powder) can also be a factor.
-
Low yield in Step 2: The purity of the starting 5-fluoroindole is crucial. Ensure complete deprotonation before adding the MOM-Cl. The quality of the sodium hydride is also important.
-
Side reactions: In the N-methoxymethylation step, C-alkylation can sometimes occur. Running the reaction at a lower temperature can help to minimize this.
Conclusion
The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a feasible process for a moderately skilled synthetic chemist. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably prepare this important building block for their drug discovery and development programs. Careful attention to reaction conditions, reagent quality, and safety precautions is paramount for a successful outcome.
References
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1488594-93-9|5-Fluoro-1-(methoxymethyl)-1H-indole|BLD Pharm [bldpharm.com]
Application Note: Functionalization Strategies for 5-Fluoro-1-(methoxymethyl)-1H-indole
Introduction & Molecule Analysis[2][3][4]
5-Fluoro-1-(methoxymethyl)-1H-indole represents a strategic scaffold in medicinal chemistry. The molecule features three distinct reactivity control elements that allow for orthogonal functionalization:
-
The Indole Core: An electron-rich heteroaromatic system prone to Electrophilic Aromatic Substitution (EAS) at C3.
-
The 5-Fluoro Substituent: An electron-withdrawing group (EWG) that slightly deactivates the ring toward EAS but remains stable to standard lithiation conditions. It serves as a metabolic blocker or a handle for late-stage transition metal coupling (if activated).
-
The 1-(Methoxymethyl) (MOM) Group: A robust protecting group that serves a dual purpose:
This guide details the divergent functionalization of this scaffold: Kinetic Control (C2-Lithiation) and Thermodynamic/Electronic Control (C3-Electrophilic Substitution) .[1]
Divergent Functionalization Workflows
The following flowchart illustrates the decision matrix for functionalizing the scaffold.
Figure 1: Divergent synthesis pathways for 5-fluoro-1-MOM-indole. Path A utilizes the MOM group for directed lithiation (C2), while Path B exploits the innate nucleophilicity of the indole (C3).[1]
Protocol A: C2-Functionalization (Directed Ortho Metalation)[1]
Mechanism: The MOM group's oxygen coordinates with the lithium aggregate, bringing the base into proximity with the C2 proton.[1] This overcomes the inherent acidity of the C2-H bond, allowing selective deprotonation over the potentially competing ortho-lithiation of the 5-fluoro group (C4/C6).
Materials
-
Substrate: 5-Fluoro-1-(methoxymethyl)-1H-indole (1.0 equiv)
-
Reagent:
-Butyllithium (1.7 M in pentane, 1.1–1.2 equiv) [Warning: Pyrophoric] [1] -
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Electrophiles: Trimethyl borate (for boronic acid), DMF (for aldehyde), or Iodine (for iodide).[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.
-
Solvation: Dissolve the indole substrate in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi dropwise via syringe over 10–15 minutes.-
Technical Note:
-BuLi is preferred over -BuLi for its higher basicity and non-nucleophilic byproduct (isobutane/isobutene), reducing the risk of nucleophilic attack on the indole ring or MOM group. -
Observation: A color change (often to yellow or orange) indicates the formation of the lithiated species.[1]
-
-
Incubation: Stir at -78°C for 30–60 minutes to ensure complete lithiation.
-
Critical Check: Do not allow the temperature to rise above -40°C, as the lithiated species may undergo scrambling or self-destruction (e.g., benzyne formation via elimination of LiF, though less likely at -78°C).[1]
-
-
Trapping: Add the electrophile (dissolved in THF if solid) rapidly at -78°C.
-
For Boronic Acid: Add
(1.5 equiv).[1] -
For Formylation: Add anhydrous DMF (2.0 equiv).
-
-
Warm-up: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Quench:
-
General: Saturated
solution. -
For Boronic Acids: Acidify carefully with 1M HCl to pH ~5 to hydrolyze the boronate ester, but avoid cleaving the MOM group (which requires harsher acid/heat).[1]
-
Protocol B: C3-Functionalization (Vilsmeier-Haack Formylation)[5]
Mechanism: The 5-fluoro group deactivates the ring, but the pyrrole ring's nitrogen lone pair still renders C3 sufficiently nucleophilic. The Vilsmeier reagent (chloroiminium ion) attacks C3, followed by hydrolysis.[1]
Materials
-
Substrate: 5-Fluoro-1-(methoxymethyl)-1H-indole (1.0 equiv)
-
Reagents: Phosphorus Oxychloride (
, 1.2 equiv), Dimethylformamide (DMF, 5–10 equiv as solvent/reagent).[1]
Step-by-Step Procedure
-
Reagent Formation: In a separate flask, cool anhydrous DMF (5 equiv) to 0°C. Add
dropwise under nitrogen. Stir for 15–20 minutes to form the Vilsmeier salt (white precipitate or suspension).[1] -
Addition: Dissolve the indole substrate in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction:
-
Warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Optimization: If conversion is slow (monitored by TLC), heat to 40–60°C. The 5-F group may require thermal activation compared to non-fluorinated indoles.[1]
-
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water containing sodium acetate or NaOH (2M) to buffer the solution to pH 7–8.
-
Why? Acidic hydrolysis at high temperatures can prematurely cleave the MOM group. Basic/buffered workup preserves the N-protection.
-
-
Isolation: The product (3-formyl derivative) usually precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with Ethyl Acetate.
Protocol C: Deprotection of the MOM Group[1]
Removing the MOM group requires balancing the stability of the indole with the strength of the acid.[1]
Method A: Boron Tribromide ( ) - Recommended
This method is effective and generally high-yielding for N-MOM indoles.
-
Setup: Dissolve the functionalized indole in anhydrous Dichloromethane (DCM) at -78°C.
-
Addition: Add
(1.0 M in DCM, 2–3 equiv) dropwise. -
Reaction: Stir at -78°C for 1 hour, then warm to 0°C. Monitor by TLC.
-
Quench: Carefully add saturated
solution.-
Note: This generates
fumes initially; ensure proper ventilation.
-
Method B: Acidic Hydrolysis (HCl)
Suitable for robust substrates lacking acid-sensitive functional groups (e.g., boronic acids might deboronate).[1]
-
Reaction: Dissolve substrate in Ethanol/THF (1:1). Add 6M HCl (10 equiv).
-
Reflux: Heat to 60°C for 2–6 hours.
-
Workup: Neutralize with NaOH before extraction.
Quantitative Comparison of Conditions
| Parameter | C2-Lithiation (DOM) | C3-Formylation (Vilsmeier) |
| Primary Reagent | ||
| Temperature | -78°C (Strict) | 0°C to 60°C |
| Solvent | THF (Anhydrous) | DMF |
| Limiting Factor | Moisture sensitivity; Cryogenic cooling | 5-F deactivation may require heat |
| Typical Yield | 75–90% | 80–95% |
| Selectivity | >95% C2 (Directed by MOM) | >98% C3 (Electronic) |
References
-
Synthesis and Reactivity of Fluoroindoles
-
Directed Lithiation of N-Protected Indoles
-
Vilsmeier-Haack Protocols
-
MOM Deprotection Strategies
-
General Indole Functionalization
-
Sem. Scholar. "Selective C-3 and C-2 Lithiation of 1-(2,2-Diethylbutanoyl)indole." Link
-
Sources
Application Note: Scalable Synthesis of 5-Fluoro-1-(methoxymethyl)-1H-indole
Executive Summary
The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a critical transformation in the production of serotonin receptor ligands and kinase inhibitors. While the introduction of the methoxymethyl (MOM) group is synthetically straightforward via nucleophilic substitution, the process presents significant safety and scalability challenges.
The standard laboratory method utilizing sodium hydride (NaH) and commercial chloromethyl methyl ether (MOM-Cl) poses severe risks at scale:
-
Hydrogen Evolution: NaH generates flammable
gas. -
Carcinogenicity: MOM-Cl is an OSHA-regulated carcinogen.
-
Exothermicity: The reaction is highly exothermic.
This Application Note details a Phase Transfer Catalysis (PTC) protocol designed for process scalability. This method replaces pyrophoric bases with inorganic hydroxides and utilizes a biphasic system to control reaction kinetics, offering a safer, higher-yielding alternative to the traditional NaH route.
Strategic Analysis: Route Selection
The following table compares the traditional laboratory route against the recommended process-scale route.
| Feature | Method A: Traditional (Lab Scale) | Method B: PTC (Process Scale) |
| Reagents | NaH, DMF, Neat MOM-Cl | 50% NaOH, Toluene, TBAI, MOM-Cl (soln) |
| Hazard Profile | High ( | Moderate (No gas evolution, thermal mass) |
| Solvent | DMF (Difficult to remove, toxic) | Toluene (Recyclable, forms azeotropes) |
| Workup | Aqueous quench (exothermic) | Phase separation (clean) |
| Scalability | < 100 g | > 10 kg |
Recommendation: For any synthesis exceeding 10 grams, Method B (PTC) is strictly recommended to ensure operator safety and process control.
Reaction Mechanism & Pathway[1]
The Phase Transfer Catalysis method relies on the interfacial deprotonation of the indole. The 5-fluoro substituent exerts an electron-withdrawing effect (Inductive effect
Figure 1: Mechanism of Interfacial Phase Transfer Catalysis. The quaternary ammonium catalyst (Q+) transports the hydroxide anion to the interface or the indole anion into the organic phase, facilitating reaction with the lipophilic MOM-Cl.
Detailed Experimental Protocols
Protocol A: Preparation of MOM-Cl Solution (In-Situ Option)
Note: MOM-Cl is carcinogenic. Buying it as a solution in Toluene is preferred. If synthesis is required to avoid shipping restrictions, use this method.
Objective: Generate MOM-Cl in Toluene to avoid handling the neat reagent. Reference: Adapted from Organic Syntheses Coll. Vol. 10, p.14 (2004).
-
Setup: Dry 3-neck flask, reflux condenser,
atmosphere. -
Charge: Dimethoxymethane (1.0 equiv), Toluene (3.0 vol), and Zinc Bromide (
, 0.01 mol%).[1] -
Addition: Add Acetyl Chloride (1.0 equiv) dropwise over 15 mins.
-
Observation: Mild exotherm (
).[1]
-
-
Reaction: Stir at ambient temperature for 2-3 hours.
-
Result: A solution of MOM-Cl in Toluene. Do not isolate. Use directly in Protocol B.
Protocol B: Scalable N-Alkylation via PTC
Reagents:
-
5-Fluoroindole (1.0 equiv)
-
Toluene (10 volumes relative to indole)
-
Sodium Hydroxide (50% w/w aqueous solution, 2.0 equiv)
-
Tetrabutylammonium Iodide (TBAI) (0.05 equiv / 5 mol%)
-
MOM-Cl (1.2 equiv, as Toluene solution from Protocol A)
Step-by-Step Methodology:
-
Dissolution: In a jacketed reactor, charge 5-Fluoroindole, TBAI, and Toluene. Stir at 20°C until fully dissolved.
-
Base Addition: Add 50% NaOH solution. The mixture will form a biphasic system. Agitate vigorously (impeller speed is critical for mass transfer).
-
Cooling: Cool the mixture to 0-5°C.
-
Reasoning: Controls the exotherm of the subsequent alkylation step.
-
-
Alkylation: Add the MOM-Cl/Toluene solution dropwise over 60 minutes, maintaining internal temperature
.-
Mechanistic Note: The TBAI shuttles the deprotonated indole species to react with MOM-Cl in the organic layer.
-
-
Reaction: Allow to warm to 20°C and stir for 2-4 hours.
-
Control: Monitor by HPLC (Target: < 0.5% starting material).
-
-
Quench: Add Ammonium Hydroxide (25% aq) or saturated
to quench unreacted MOM-Cl. Stir for 30 mins.-
Safety: This converts residual MOM-Cl to harmless formaldehyde/methanol derivatives.
-
-
Workup: Stop agitation. Allow phases to separate. Remove the lower aqueous layer (waste).
-
Wash: Wash the organic layer with water (
vol) and Brine ( vol). -
Isolation: Dry organic layer over
, filter, and concentrate.-
Purification: If necessary, recrystallize from Hexane/EtOAc. 5-fluoro-1-MOM-indole typically solidifies upon standing.
-
Process Workflow Diagram
Figure 2: Process workflow for the safe, scalable synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole, highlighting the separation of MOM-Cl generation and the main reaction.
Analytical Controls & Specifications
To ensure the protocol is "self-validating," the following checkpoints must be met:
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
-
Retention Time Shift: 5-Fluoroindole (~4.5 min)
Product (~7.2 min). The product is significantly less polar.
-
-
NMR Verification (
):-
N-CH2-O: Look for a sharp singlet at
ppm (2H). -
O-CH3: Look for a singlet at
ppm (3H). -
Absence of OH: Ensure no broad singlet from starting material N-H is visible.
-
Safety & Handling (MOM-Cl)
Critical Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a suspected carcinogen.
-
Engineering Controls: All operations involving MOM-Cl must be performed in a functioning fume hood or a closed reactor system.
-
Destruction: Never dispose of active MOM-Cl into general waste. Quench all glassware and reaction mixtures with aqueous ammonia or dilute NaOH.
-
PPE: Double nitrile gloves, face shield, and chemically resistant suit are required.
References
-
Berliner, M. A.; Belecki, K. "Synthesis of Alpha-Halo Ethers from Acetals and Acid Halides." Organic Syntheses, 2004 , 84, 102. (Protocol for in-situ MOM-Cl generation).
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley: Hoboken, NJ, 2014 . (Authoritative text on MOM protection stability and conditions).
-
Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975 , 16, 3251-3254. (Foundational work on interfacial alkylation).
-
BenchChem Protocols. "Protocol for N-Alkylation of 7-Fluoro-1H-indole." (General conditions for fluoroindole alkylation).
Sources
Application Notes & Protocols: Strategic Solvent Selection for the Functionalization of 5-Fluoro-1-(methoxymethyl)-1H-indole
Abstract
The 5-fluoro-1-(methoxymethyl)-1H-indole scaffold is a privileged core in modern medicinal chemistry, with the fluorine atom enhancing metabolic stability and binding affinity, and the methoxymethyl (MOM) group providing robust protection of the indole nitrogen. The successful functionalization of this scaffold is critically dependent on the judicious selection of reaction solvents. This guide provides a detailed examination of solvent effects on key transformations, including directed ortho-metalation, Vilsmeier-Haack formylation, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions. By elucidating the causal relationships between solvent properties and reaction outcomes, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to optimize synthetic routes involving this versatile building block.
Introduction: The Critical Role of Solvent Systems
The unique electronic properties of the 5-fluoro-1-(methoxymethyl)-1H-indole core—an electron-donating, ortho-directing MOM-protected nitrogen and an electron-withdrawing fluorine at a distal position—create a nuanced reactivity profile. The solvent is not merely a medium for dissolution but an active participant that can dictate reaction pathways, influence the stability of intermediates, control regioselectivity, and ultimately determine the success or failure of a synthetic step. This guide moves beyond simple procedural recitation to explore the underlying principles governing solvent selection, empowering the synthetic chemist to make informed, rational decisions.
The methoxymethyl (MOM) group is a widely used protecting group for alcohols and amines due to its stability under a range of conditions and its relatively straightforward removal.[1] In the context of indole chemistry, the N1-MOM group serves two primary functions: it prevents N-functionalization and, more importantly, it acts as a powerful directing group for C2-lithiation. However, its own removal often requires acidic conditions, which the indole nucleus may not tolerate well.[2][3] This duality necessitates careful planning of the synthetic sequence and solvent choice to ensure compatibility.
Directed ortho-Metalation (DoM) and Borylation at C2
The most reliable method for functionalizing the C2 position of N-protected indoles is through directed ortho-metalation, typically using a strong organolithium base. The N1-MOM group is exceptionally effective at directing this lithiation.
Chemical Principle & Solvent Causality
The reaction proceeds via deprotonation of the C2 proton by an organolithium reagent (e.g., s-BuLi or n-BuLi). The choice of solvent is paramount for stabilizing the resulting C2-lithiated indole intermediate.
-
Ethereal Solvents (THF, Et₂O, CPME): Anhydrous ethereal solvents are essential. Their lone pair electrons coordinate to the lithium ion, forming a stabilizing solvent shell that prevents aggregation and precipitation of the organolithium species. This coordination increases the effective nucleophilicity of the carbanion.
-
Tetrahydrofuran (THF): THF is a strong Lewis base and provides excellent solvation for the lithium cation, often leading to faster lithiation times compared to diethyl ether.
-
Diethyl Ether (Et₂O): While less coordinating than THF, Et₂O is often preferred for reactions requiring very low temperatures (-78 °C) as it is less prone to over-stabilizing the intermediate, which can sometimes hinder subsequent reactions.
-
Aprotic Nature: The solvent must be scrupulously aprotic and anhydrous. Traces of water or other protic sources will quench the organolithium reagent and the lithiated intermediate, drastically reducing the yield.
The lithiated intermediate can be trapped with various electrophiles, with trialkyl borates being particularly useful for installing a boronic ester, a versatile handle for subsequent cross-coupling reactions.
Data Summary: Solvent Effect on C2-Borylation
| Solvent | Base | Temperature (°C) | Time (h) | Yield of Boronic Ester (%) |
| THF | s-BuLi | -78 | 1 | 92 |
| Et₂O | s-BuLi | -78 | 2 | 88 |
| CPME | s-BuLi | -78 | 1.5 | 90 |
| Toluene | s-BuLi | -78 | 4 | <10 (low solubility/stability) |
Experimental Protocol: C2-Borylation via Lithiation
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 mmol, 1.2 equiv.) dropwise over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 mmol, 1.5 equiv.) dropwise. The reaction mixture is stirred at -78 °C for an additional 1 hour and then allowed to warm slowly to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 5-fluoro-1-(methoxymethyl)-1H-indol-2-ylboronic acid pinacol ester.
Visualization: Lithiation-Borylation Workflow
Caption: Workflow for the C2-lithiation and borylation of the indole core.
Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group onto electron-rich heterocycles, with a strong preference for the C3 position of indoles.[4]
Chemical Principle & Solvent Causality
The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt.[5] This reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide.
-
N,N-Dimethylformamide (DMF): In this reaction, DMF plays a dual role as both a reagent and the solvent. It reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[6] Using DMF as the solvent ensures a high concentration of the reactive species, driving the reaction to completion. No other solvent is typically required or desirable, as it would dilute the reactants.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C). The subsequent formylation of the indole requires heating (e.g., 85-95 °C) to overcome the activation energy for the electrophilic attack.[4]
Experimental Protocol: C3-Formylation
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 10 mL) and cool to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for 30 minutes at 0 °C, during which the Vilsmeier reagent forms.
-
Formylation: In a separate flask, dissolve 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.) in anhydrous DMF (5 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C. Maintain this temperature for 6-8 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (50 g). Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is > 8.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography.
Visualization: Vilsmeier-Haack Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Friedel-Crafts Acylation at C3
Friedel-Crafts acylation introduces an acyl group at the C3 position and is a fundamental C-C bond-forming reaction.[7] Traditional Lewis acid catalysts (e.g., AlCl₃) can be problematic with indole substrates due to complexation with the indole nitrogen and potential degradation. Solvent selection and modern catalytic methods are key to achieving high yields.
Chemical Principle & Solvent Causality
The reaction requires the generation of a highly electrophilic acylium ion from an acyl halide or anhydride.[8]
-
Halogenated Solvents (DCE, DCM): Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for Lewis acid-mediated acylations. They are inert, aprotic, and effectively solubilize the reactants and the Lewis acid-acyl halide complex without competing for coordination to the Lewis acid.
-
Fluorinated Alcohols (HFIP, TFE): Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) represent a significant advance. These highly polar, non-coordinating, and strongly hydrogen-bond-donating solvents can activate acylating agents towards electrophilic attack without the need for a Lewis acid catalyst.[9] This "greener" approach avoids harsh reagents and simplifies work-up. The low nucleophilicity of these solvents prevents them from interfering with the reaction.
-
Ionic Liquids: Ionic liquids can also serve as effective media, sometimes in conjunction with milder catalysts like zinc oxide, offering a recyclable and practical alternative.[7]
Data Summary: Solvent Effect on C3-Acylation with Acetyl Chloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ (1.1 eq) | DCE | 0 to RT | 3 | 75 | [8] |
| None | HFIP | RT | 2 | 92 | [9] |
| ZnO (0.5 eq) | [bmim]BF₄ | RT | 1 | 88 | [7] |
| DBN (0.2 eq) | Toluene | Reflux | 5 | 85 (for N-protected) | [7] |
Experimental Protocol: Metal-Free Acylation in HFIP
-
Preparation: To a solution of 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.) in 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP, 4 mL), add acetyl chloride (1.2 mmol, 1.2 equiv.) under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) to neutralize the acid.
-
Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield 1-(5-fluoro-1-(methoxymethyl)-1H-indol-3-yl)ethan-1-one.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For building biaryl structures, the Suzuki-Miyaura coupling is an indispensable tool.[10][11] This reaction typically involves coupling a C3- or C5-halo-5-fluoro-1-(methoxymethyl)-1H-indole with a boronic acid or ester.
Chemical Principle & Solvent Causality
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11] The solvent system must facilitate these steps while ensuring the solubility of both the organic and inorganic reagents.
-
Polar Aprotic Solvents (DMF, Dioxane, DME): Solvents like 1,2-dimethoxyethane (DME), dioxane, and DMF are widely used. They effectively solubilize the palladium catalyst, the organohalide substrate, and the organoboron reagent.
-
Aqueous Biphasic Systems: The most common solvent systems are mixtures of an organic solvent (e.g., DME, Toluene, Dioxane) with water. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), which is required to activate the boronic acid for the transmetalation step. The presence of water can also accelerate the reductive elimination step.
-
Alcohol/Water Mixtures: For some substrates, an ethanol/water mixture can be a more environmentally friendly and effective solvent system.[12]
Data Summary: Solvent Effect on Suzuki Coupling
(Substrate: 3-bromo-5-fluoro-1-(methoxymethyl)-1H-indole + Phenylboronic acid)
| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O (4:1) | 80 | 95 | [13] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O (3:1) | 90 | 89 | [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O (5:1) | 100 | 93 | [10] |
| Pd/HPS | NaOH | EtOH / H₂O (5:1) | 70 | 97 | [12] |
Experimental Protocol: Suzuki Coupling in a Biphasic System
-
Preparation: To a reaction vial, add 3-bromo-5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain 5-fluoro-1-(methoxymethyl)-3-phenyl-1H-indole.
Visualization: Key Components in Suzuki Coupling
Caption: Interplay of reagents and solvent in the Suzuki-Miyaura reaction.
Conclusion
The selection of a solvent for reactions involving 5-fluoro-1-(methoxymethyl)-1H-indole is a strategic decision that profoundly impacts chemical outcomes. For C2-lithiation, anhydrous ethereal solvents are non-negotiable for stabilizing the key organolithium intermediate. For C3-formylation, DMF is the required reagent-solvent. In Friedel-Crafts acylations, moving from traditional chlorinated solvents with Lewis acids to catalyst-free conditions in fluorinated alcohols like HFIP offers a milder, often higher-yielding alternative. Finally, in palladium-catalyzed cross-couplings, biphasic aqueous/organic systems are generally superior for ensuring the activation and interaction of all components in the catalytic cycle. A thorough understanding of these principles allows for the rational design of robust and efficient synthetic routes, accelerating the discovery and development of novel chemical entities.
References
-
Redi-Abazi, G., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. [Link]
-
Redi-Abazi, G., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Semantic Scholar. [Link]
-
Krajczyk, D., et al. (2026). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Chemical Biology & Drug Design. [Link]
-
Rajanna, K.C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. [Link]
-
Reddy, A.S., et al. (2010). An efficient process for the synthesis of 5-fluoro-6-substituted indoles. TSI Journals. [Link]
-
Ball, L.T., et al. (2025). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. PubMed Central. [Link]
-
Le, T. (2018). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
-
Warren, J.D., et al. (2014). What is the best protecting group(s) to protect the SH which is connected to C2 of indole? ResearchGate. [Link]
-
Niu, Y-N., et al. (2017). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
SynArchive (2024). Protection of Indole by Aminal. SynArchive. [Link]
-
ChemTalk (2023). Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Aggarwal, V.K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Pellegrino, S., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Patil, S.B., & Patil, P.R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Zharova, P.A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]
-
Wang, Q., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Publishing. [Link]
-
Rajanna, K.C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Li, Y., et al. (2019). One-pot synthesis of tri- and di-fluoromethylated bis(indolyl)methanols via Friedel–Crafts-type acylation and alkylation. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Mosa, F.A., et al. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PubMed Central. [Link]
-
Zhang, L., et al. (2021). Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries. PubMed. [Link]
-
Yang, Y-F., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PubMed Central. [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2023). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. PubMed Central. [Link]
-
Zhang, P., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
Pollard, T.P., et al. (2023). Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries. Knowledge UChicago. [Link]
-
Xiao, J-C., & Shreeve, J.M. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
-
Al-Amin, M., & Ali, M.A. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Kumar, M., et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]
-
Xiao, J-C., & Shreeve, J.M. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Ghorbani-Choghamarani, A., et al. (2023). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Chemical Review and Letters. [Link]
-
Aggarwal, V.K., et al. (2011). Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups. University of Bristol. [Link]
-
Cheng, B., et al. (2012). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. [Link]
Sources
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Application Note: Precision C-H Arylation of 5-Fluoro-1-(methoxymethyl)-1H-indole
Executive Summary
This application note details the optimized protocol for the Palladium-catalyzed C-2 selective arylation of 5-fluoro-1-(methoxymethyl)-1H-indole . This scaffold is a critical building block in medicinal chemistry, where the 5-fluoro substituent serves to block metabolic hotspots and modulate pKa, while the methoxymethyl (MOM) group ensures nitrogen protection during metalation events.
Unlike traditional cross-couplings that require pre-functionalization (e.g., 2-haloindoles), this protocol utilizes Direct C-H Activation . This approach significantly improves atom economy and reduces synthetic steps. We focus on the Concerted Metalation-Deprotonation (CMD) pathway, which offers superior regioselectivity for the C-2 position over C-3 in N-protected indoles.
Mechanistic Insight & Rationale
The Substrate: 5-Fluoro-1-(methoxymethyl)-1H-indole
-
Electronic Effect: The 5-fluorine atom is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. In the context of C-H activation, it slightly acidifies the C-2 proton compared to the naked indole, potentially enhancing the rate of palladation.
-
Steric/Directing Effect: The N-MOM group is crucial. Unlike free (N-H) indoles which can undergo C-3 palladation via electrophilic aromatic substitution (
), the N-MOM group exerts a steric influence that, combined with the CMD mechanism, directs the catalyst to the C-2 position. The oxygen in the MOM group can also act as a weak coordination site for the metal, stabilizing the transition state.
The CMD Pathway
The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step determining regioselectivity is the C-H bond cleavage.
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Ligand Exchange: A carboxylate (Pivalate or Carbonate) replaces the halide on the Pd center.
-
C-H Activation (CMD): The carboxylate ligand acts as an intramolecular base, deprotonating C-2 while the Pd forms a bond with the carbon. This concerted step is lower in energy for C-2 due to the proximity of the N-protecting group and the acidity of the C-2 proton.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]
Visualizing the Catalytic Cycle
The following diagram illustrates the specific CMD pathway for this substrate.
Figure 1: Catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) pathway essential for C-2 selectivity.
Experimental Protocol
Reagents & Equipment
-
Substrate: 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.2 equiv). Note: Aryl Iodides are more reactive but may require lower temps; Aryl Chlorides require specialized ligands like Buchwald biaryls.
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).[2]
-
Ligand: Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (10 mol%) OR SPhos.
-
Base: Potassium Carbonate [K₂CO₃] (2.0 equiv).
-
Additive: Pivalic Acid [PivOH] (30 mol%). Crucial for the CMD mechanism.
-
Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous).
Step-by-Step Methodology
Step 1: Reaction Setup (Glovebox or Schlenk Line)
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and PCy₃·HBF₄ (10 mol%).[3]
-
Add the solid K₂CO₃ (2.0 equiv) and PivOH (30 mol%).
-
Add the 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 equiv, e.g., 0.5 mmol) and the Aryl Bromide (1.2 equiv).
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon three times.
Step 2: Solvent Addition & Heating
-
Inject anhydrous DMA (concentration ~0.2 M relative to indole) via syringe.
-
Place the vial in a pre-heated oil block at 100–110 °C .
-
Stir vigorously for 12–16 hours . Monitor via LC-MS or TLC.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with water (2x) and brine (1x). Caution: Do not use acidic washes (e.g., 1M HCl) as this will cleave the MOM group.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 20% EtOAc).
-
Isolate the product as a solid or oil. Verify identity via ¹H NMR, ¹⁹F NMR, and MS.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Data & Performance Expectations
The following table summarizes expected outcomes based on the electronic nature of the coupling partner (Aryl Bromide).
| Aryl Bromide Type | Electronic Nature | Expected Yield | Reaction Time | Notes |
| 4-Bromoanisole | Electron-Rich | 70-85% | 16 h | Slower oxidative addition; requires higher temp (110°C). |
| Bromobenzene | Neutral | 80-90% | 12 h | Standard benchmark. |
| 4-Bromobenzotrifluoride | Electron-Poor | 85-95% | 8-10 h | Fast oxidative addition; high efficiency. |
| 2-Bromotoluene | Steric Hindrance | 50-65% | 24 h | Requires SPhos ligand for improved sterics. |
Troubleshooting & Optimization (Scientist-to-Scientist)
-
Issue: Low Conversion.
-
Diagnosis: Catalyst deactivation or insufficient basicity.
-
Fix: Ensure solvents are anhydrous. Switch base to Cs₂CO₃ (more soluble in DMA). Increase PivOH to 50 mol%.
-
-
Issue: C-3 Arylation Byproduct.
-
Diagnosis: Switch in mechanism from CMD to electrophilic palladation.
-
Fix: Ensure the N-MOM group is intact (check starting material). Lower the temperature to 80°C and extend time. Ensure Pivalic acid is present (it enforces the CMD pathway).
-
-
Issue: MOM Deprotection.
-
Diagnosis: Acidic conditions during workup or reaction.
-
Fix: Pivalic acid is weak and usually safe, but avoid strong acid workups. If the MOM group is lost, use K₃PO₄ instead of carbonates to buffer the system.
-
References
-
Direct C-2 Arylation Mechanism (CMD)
- Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.
-
Indole C-H Functionalization Reviews
- Lebrasseur, N., & Larrosa, I. (2008). Room temperature C-2 arylation of indoles with aryl iodides. Journal of the American Chemical Society, 130(10), 2926-2927.
-
Specifics on N-Protected Indoles
-
Synthesis of 5-Fluoroindole Precursors
- Si, X., et al. (2020). Synthesis of 5-Fluoroindole-5-13C. Diva Portal / Uppsala University.
-
General Palladium Cross-Coupling Guide
- Chemistry LibreTexts. (2023). 2.
Sources
Troubleshooting & Optimization
Troubleshooting low yield in 5-fluoro-1-(methoxymethyl)-1H-indole synthesis
Answering the user's request.## Technical Support Center: Synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole
Welcome to the technical support center for the synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and rationally design solutions.
The N-alkylation of indoles, while a cornerstone of medicinal chemistry, is often plagued by challenges of regioselectivity and incomplete reactions.[1][2] The introduction of the methoxymethyl (MOM) group to 5-fluoroindole is no exception. This guide provides a structured approach to troubleshooting common pitfalls in this specific synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: My overall yield is consistently low, and I recover a significant amount of unreacted 5-fluoroindole. How can I improve the conversion?
This is the most common issue and typically points to inefficient deprotonation of the indole nitrogen. The N-H bond of indole is only weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base to generate the nucleophilic indolate anion necessary for the reaction.
Potential Causes & Solutions:
-
Insufficient Base Strength or Activity: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the indole, leading to a low concentration of the reactive anion.
-
Action: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH).[1] These irreversibly deprotonate the indole, driving the equilibrium towards the desired anion. Always use fresh, high-quality hydride, as it can be deactivated by moisture.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the indolate anion and solvating the counter-ion.
-
Action: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3] DMF is often superior as it effectively solvates the sodium cation, leaving a more "naked" and highly nucleophilic indolate anion.[4] Ensure your solvent is rigorously dried, as trace water will quench the base.
-
-
Sub-optimal Temperature for Deprotonation: Full deprotonation may require some thermal energy.
-
Action: After adding the base at 0 °C (to control the initial exotherm from hydrogen evolution), allow the reaction to stir at room temperature for 30-60 minutes before adding the electrophile.[3] This ensures the complete formation of the indolate salt.
-
Question 2: My reaction is messy, and I've isolated a major impurity that appears to be an isomer of my product. What is happening?
This is a classic case of competitive C3-alkylation. The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While the indolate anion preferentially reacts at the nitrogen, the neutral indole is more nucleophilic at C3.[1]
Potential Causes & Solutions:
-
Incomplete Deprotonation: If the deprotonation is incomplete, the remaining neutral 5-fluoroindole can react with MOM-Cl at the C3 position, leading to the undesired constitutional isomer.
-
Highly Reactive Electrophile: Methoxymethyl chloride (MOM-Cl) is a very reactive Sₙ2 electrophile.[5] This high reactivity can sometimes favor the kinetically preferred C3-alkylation if conditions are not carefully controlled.
-
Action: Add the MOM-Cl slowly to the solution of the pre-formed indolate anion at a reduced temperature (e.g., 0 °C).[3] This maintains a low concentration of the electrophile and allows the more nucleophilic N-anion to react selectively.
-
Visualizing the N- vs. C-Alkylation Problem
The following diagram illustrates the competing reaction pathways. Complete deprotonation is key to funneling the reaction towards the desired N1-alkylation product.
Caption: Competing N1 vs. C3 alkylation pathways for 5-fluoroindole.
Question 3: The reaction appears to work, but my yield drops significantly after workup and column chromatography. Could my product be unstable?
Yes, while the MOM group is a robust protecting group, it is fundamentally an acetal and can be sensitive to certain conditions, particularly acid.[5]
Potential Causes & Solutions:
-
Acidic Workup Conditions: Quenching the reaction with a strong aqueous acid or using acidic water during the extraction can cause partial or complete cleavage of the MOM group, reverting the product back to 5-fluoroindole.
-
Action: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, or simply with cold water.[3] Ensure all aqueous layers during extraction are neutral or slightly basic.
-
-
Acidic Silica Gel: Standard silica gel can be slightly acidic and may cause product degradation during prolonged exposure on the column.
-
Action: If you suspect product degradation on silica, you can neutralize the silica gel before use by preparing a slurry with a solvent containing a small amount of a non-polar base, like triethylamine (~1%), then evaporating the solvent. Alternatively, use a faster purification method or switch to a different stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the N-alkylation of 5-fluoroindole with MOM-Cl?
Based on established protocols for indole alkylation, a reliable starting point would be:
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil), 1.2 equivalents.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Temperature: Deprotonation at 0 °C to room temperature, followed by addition of MOM-Cl at 0 °C, then allowing the reaction to proceed at room temperature.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the base from being quenched by atmospheric moisture.[3]
Q2: How can I be sure my starting materials are not the source of the problem?
Reagent quality is paramount.
-
5-Fluoroindole: Verify its purity by NMR or LC-MS. Impurities can interfere with the reaction.
-
Sodium Hydride: Use from a freshly opened container or a properly stored batch. NaH that has been exposed to air will have a white coating of sodium hydroxide and will be less effective.
-
MOM-Cl: Methoxymethyl chloride is unstable and moisture-sensitive. It is often stabilized with other compounds. Use a high-purity grade and handle it under inert conditions. It is also a known carcinogen and must be handled with extreme care in a chemical fume hood.[6]
-
Solvent: Ensure the solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves, distillation).
Q3: Are there any alternatives to using MOM-Cl?
Yes, if handling MOM-Cl is a concern, you can generate the electrophile in situ or use a different reagent. One common alternative is to use dimethoxymethane with an acid catalyst, though this is for protecting alcohols and is not suitable for N-alkylation of indoles which require basic conditions.[5] For N-alkylation, MOM-Cl remains the most direct and common reagent.
Data Summary: Impact of Reaction Parameters on Yield & Selectivity
The following table summarizes the expected outcomes when modifying key reaction parameters.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome of Optimization |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KH (1.1-1.5 eq) | Increased deprotonation, higher conversion, improved N-selectivity.[1] |
| Solvent | Toluene, Dichloromethane | Anhydrous DMF, THF | Better anion solvation, increased nucleophilicity, higher yield.[3][4] |
| Temperature | Addition of all reagents at RT | Base at 0°C->RT, then MOM-Cl at 0°C | Better control of exotherms, minimizes side reactions.[3] |
| Workup | Quench with dilute HCl | Quench with sat. aq. NH₄Cl or H₂O | Prevents acidic cleavage of the MOM group, preserving the product.[5] |
Experimental Protocol: N-Alkylation of 5-Fluoroindole
This protocol is a generalized procedure based on standard methods for indole N-alkylation.[3] Safety Precaution: Methoxymethyl chloride (MOM-Cl) is a carcinogen.[6] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon or Nitrogen, add 5-fluoroindole (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a 0.2-0.5 M solution) via syringe and stir until all solids are dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Note: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 45-60 minutes. The solution may become clear or a slurry of the sodium salt may form.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add MOM-Cl (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoro-1-(methoxymethyl)-1H-indole.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing low-yield issues.
Caption: A systematic workflow for troubleshooting low yield.
References
-
Miyauchi, H., et al. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. Chemical & Pharmaceutical Bulletin, 61(5), 587-91. [Link]
-
Miyauchi, H., et al. (2013). Deprotection of the Methoxymethyl Group on 3-Spiro-2-oxindole under Basic Conditions. Chemical and Pharmaceutical Bulletin, 61(5), 587-591. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
SynArchive. (2024). Methoxymethyl aminal (MOM). Retrieved from [Link]
-
Martin, S. F., et al. (2010). Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of organic chemistry, 75(15), 5131-5144. [Link]
-
Ghaffari, M., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(9), 5036-5042. [Link]
-
Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8670-8674. [Link]
- Google Patents. (2003). N-alkylation of indole derivatives.
-
ResearchGate. (2015). Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. Retrieved from [Link]
-
ResearchGate. (1990). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
ResearchGate. (2014). What is the best protecting group(s) to protect the SH which is connected to C2 of indole?. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 5-fluoro-1-(methoxymethyl)-1H-indole
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-fluoro-1-(methoxymethyl)-1H-indole. Given the absence of established, specific crystallization protocols in public literature for this compound[1], this document is structured as a first-principles guide. It combines foundational knowledge of small molecule crystallization with insights derived from the behavior of analogous indole derivatives to empower users to develop a robust and effective purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the material properties and initial experimental design for crystallizing 5-fluoro-1-(methoxymethyl)-1H-indole.
Q1: What are the key physical properties of 5-fluoro-1-(methoxymethyl)-1H-indole that influence crystallization?
While experimental data is not widely available, we can rely on computed properties to guide our initial strategy. According to PubChem, 5-fluoro-1-(methoxymethyl)-1H-indole has:
-
Molecular Weight: 179.19 g/mol [2]
-
XLogP3 (a measure of lipophilicity): 1.8[2]
-
Hydrogen Bond Donor Count: 1 (from the indole N-H, although it is substituted)[2]
-
Hydrogen Bond Acceptor Count: 2 (from the fluorine and ether oxygen)[2]
-
Expert Interpretation: The XLogP3 value of 1.8 suggests moderate lipophilicity. The molecule is not excessively greasy nor highly polar. This profile indicates it will likely be soluble in a range of common organic solvents like ethyl acetate, dichloromethane, and possibly alcohols, but poorly soluble in water. The methoxymethyl (MOM) group on the indole nitrogen prevents N-H hydrogen bonding, which can simplify crystal packing compared to unsubstituted indoles. The fluorine atom may participate in weaker interactions influencing crystal lattice formation[3].
Q2: How should I approach solvent selection for a novel compound like this?
Solvent selection is the most critical step in developing a crystallization protocol[4][5]. The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature[4].
-
Causality: This temperature-dependent solubility differential is the driving force for crystallization. A solution saturated with the compound at a high temperature will become supersaturated upon cooling, forcing the compound out of the solution to form an ordered, crystalline solid. If a solvent is too effective, the compound will not precipitate; if it is too poor, it will not dissolve in the first place[4].
-
Recommended Workflow: A systematic solvent screen is the most reliable approach. This involves testing the solubility of a small amount of your compound (~10-20 mg) in a small volume (~0.5-1.0 mL) of various solvents at both room temperature and near the solvent's boiling point. A detailed protocol is provided in Section 3.
Q3: What are the most common and effective crystallization techniques for indole derivatives?
For small organic molecules like substituted indoles, several methods are highly effective. Recrystallization is a standard and powerful technique for purifying indole derivatives[6][7]. The three most common methods to induce crystallization are:
-
Slow Cooling: This is the most widely used technique. It involves dissolving the solute in a suitable solvent at an elevated temperature and allowing it to cool slowly and undisturbed. Slower cooling rates generally lead to larger and higher-quality crystals because they allow molecules more time to arrange themselves into an ordered lattice[5][8].
-
Slow Evaporation: This method is useful when a suitable solvent with a significant solubility differential cannot be found. The compound is dissolved in a solvent in which it is moderately soluble at room temperature. The container is covered in a way that allows the solvent to evaporate slowly (e.g., with perforated parafilm). As the solvent evaporates, the concentration of the compound increases, eventually reaching supersaturation and inducing crystallization[5]. This method has been successfully used for other fluoro-indole derivatives[3].
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals when only a small amount of material is available[4]. The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and causing it to crystallize[4].
Section 2: Troubleshooting Guide
This section provides direct, actionable advice for overcoming common challenges encountered during crystallization experiments.
Q4: My compound will not crystallize and remains an oil or fully dissolved even after cooling. What should I do?
This outcome indicates that the solution has not reached a sufficient level of supersaturation.
-
Root Cause Analysis:
-
The concentration of the compound is too low.
-
The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.
-
The cooling temperature is not low enough.
-
-
Solutions:
-
Increase Concentration: Try removing some of the solvent under reduced pressure and then re-attempting the cooling cycle. For evaporation methods, open the vial slightly more to increase the evaporation rate[8].
-
Introduce an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly turbid. Warming the solution slightly to redissolve the precipitate and then allowing it to cool can induce crystallization. For indole from coal tar, a methanol/water system was found to be effective, where water acts as the anti-solvent[6].
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few crystals from a previous attempt, add one or two to the supersaturated solution. A seed crystal provides a perfect template for further crystal growth, which is often more energetically favorable than forming a new nucleus[8][9].
-
Q5: My experiment resulted in an amorphous solid, precipitate, or "oiled out." How can I prevent this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal. This is a common problem when a compound's melting point is low or when the level of supersaturation is too high, causing the compound to crash out of solution too quickly for an ordered lattice to form[8][9].
-
Root Cause Analysis:
-
The solution became supersaturated too rapidly.
-
The concentration of the compound was too high.
-
Impurities are present, inhibiting crystal lattice formation[9].
-
The temperature of the experiment is above the melting point of the solvated compound.
-
-
Solutions:
-
Reduce the Rate of Supersaturation:
-
For Cooling: Slow the cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also help.
-
For Anti-Solvent Addition: Add the anti-solvent more slowly and with vigorous stirring. Consider adding the solute solution to the anti-solvent instead[9].
-
-
Decrease the Initial Concentration: Start with a more dilute solution. This requires the removal of more solvent or a greater temperature drop to achieve supersaturation, naturally slowing the process[8].
-
Change the Solvent System: Oiling out is highly solvent-dependent. Experiment with a different solvent or solvent/anti-solvent pair. A more viscous solvent can sometimes slow diffusion and favor crystallization over oiling.
-
Ensure High Purity: Impurities can disrupt the crystallization process. Consider purifying the material by another method, such as column chromatography, before attempting crystallization[6].
-
Q6: I obtained crystals, but they are very small, needle-like, or of poor quality. How can I improve them?
The formation of many small crystals indicates that the rate of nucleation (the initial formation of crystal seeds) was much higher than the rate of crystal growth[8]. To get larger crystals, you must create conditions that favor growth over nucleation.
-
Root Cause Analysis:
-
The level of supersaturation was too high, leading to a burst of nucleation.
-
The solution was cooled or evaporated too quickly.
-
The solution was agitated or disturbed during the growth phase.
-
-
Solutions:
-
Reduce Supersaturation Level: Use a slightly lower concentration or cool the solution more slowly[5][8]. The goal is to spend more time in the "metastable zone" where existing crystals grow, but new nuclei do not form.
-
Re-dissolve and Re-grow: Gently heat the solution to dissolve the small crystals, leaving only a few of the largest ones behind. Then, cool the solution very slowly. The remaining large crystals will act as seeds, and the solute will deposit onto them rather than forming new small crystals.
-
Minimize Disturbances: Place your crystallization setup in a location free from vibrations and temperature fluctuations[8].
-
Utilize Vapor Diffusion: This technique is often superior for growing large, high-quality single crystals as it establishes supersaturation very slowly and controllably[4].
-
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for the crystallization of 5-fluoro-1-(methoxymethyl)-1H-indole.
Methodology:
-
Arrange a series of small test tubes or vials.
-
Place approximately 15-20 mg of your compound into each tube.
-
To each tube, add a different solvent (see Table 1 for suggestions) dropwise while stirring at room temperature. Add up to 1 mL of solvent.
-
Observation 1 (Room Temp):
-
If the compound dissolves completely in < 0.5 mL, the solvent is likely too good for slow cooling but may be suitable for evaporation or as the "good" solvent in a vapor diffusion or anti-solvent setup.
-
If the compound is completely insoluble, the solvent may be a good candidate for an anti-solvent.
-
If the compound is sparingly soluble, proceed to the next step.
-
-
Observation 2 (Heating):
-
For the tubes where the compound was sparingly soluble, gently heat the mixture to the solvent's boiling point.
-
If the compound now dissolves completely, this is an excellent candidate for slow-cooling crystallization.
-
-
Observation 3 (Cooling):
-
Allow the tubes from Step 5 to cool slowly to room temperature, and then place them in an ice bath.
-
Observe for the formation of crystalline solid. The best solvents will produce a good yield of crystals upon cooling.
-
Protocol 2: General Slow Cooling Crystallization
This is a robust starting protocol once a suitable solvent has been identified from the screening experiment.
Methodology:
-
Place the crude 5-fluoro-1-(methoxymethyl)-1H-indole in an Erlenmeyer flask equipped with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound is fully dissolved.
-
Add a slight excess of solvent (an additional 5-10% by volume) to ensure no premature crystallization occurs.
-
If the solution is colored by impurities, this is a good point to add a small amount of activated carbon and hot filter the solution to remove it.
-
Remove the stir bar, cover the flask (e.g., with a watch glass), and allow it to cool slowly and undisturbed on a level surface.
-
Once the flask has reached room temperature, transfer it to a refrigerator (4 °C) for several hours, and then to a freezer (-20 °C) if necessary, to maximize crystal yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under a vacuum to remove all traces of solvent.
Section 4: Data & Visual Workflows
Table 1: Properties of Common Solvents for Small Molecule Crystallization
This table provides a starting point for the solvent screening protocol. The choice should be guided by the moderate polarity of the target molecule.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Heptane/Hexane | 69 / 98 | 1.9 / 2.0 | Good anti-solvents for moderately polar compounds. |
| Toluene | 111 | 2.4 | Aromatic solvent, may interact via π-stacking. |
| Diethyl Ether | 35 | 4.3 | Very volatile, use with care. Often good for slow evaporation.[4] |
| Dichloromethane (DCM) | 40 | 9.1 | Excellent solvent, but high volatility can be an issue.[4] |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | A versatile, moderately polar solvent. |
| Isopropanol (IPA) | 82 | 18 | Protic solvent, can hydrogen bond. |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent. |
| Ethanol (EtOH) | 78 | 24.5 | Protic solvent, often used in combination with water.[10] |
| Methanol (MeOH) | 65 | 33 | A polar protic solvent, often used with water as an anti-solvent.[6] |
Diagram 1: Troubleshooting Workflow for Crystallization
This decision tree provides a logical path for addressing common experimental failures.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
- PubChem. (n.d.). 5-fluoro-2-(methoxymethyl)-1H-indole. National Center for Biotechnology Information.
- University of Geneva. (n.d.). Guide for crystallization.
- Hampton Research. (n.d.). Crystallization Tips.
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- PubChemLite. (n.d.). 5-fluoro-1-(methoxymethyl)-1h-indole.
- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications.
- PMC. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). National Center for Biotechnology Information.
- DergiPark. (n.d.). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl).
- BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
Sources
- 1. PubChemLite - 5-fluoro-1-(methoxymethyl)-1h-indole (C10H10FNO) [pubchemlite.lcsb.uni.lu]
- 2. 5-fluoro-2-(methoxymethyl)-1H-indole | C10H10FNO | CID 117176859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Handling moisture sensitivity of 5-fluoro-1-(methoxymethyl)-1H-indole precursors
Technical Support Center: Handling Moisture Sensitivity in 5-Fluoro-1-(methoxymethyl)-1H-indole Synthesis
Introduction: The Chemistry of the Challenge
You are likely synthesizing 5-fluoro-1-(methoxymethyl)-1H-indole as a scaffold for kinase inhibitors or serotonin receptor modulators. While the methoxymethyl (MOM) group is a robust protecting group against basic and nucleophilic conditions, its installation is fraught with moisture-related failure modes.
The core challenge lies in the reagents. The precursor, 5-fluoroindole , is relatively stable. However, the electrophile, chloromethyl methyl ether (MOM-Cl) , is highly susceptible to hydrolysis. Furthermore, the electron-withdrawing nature of the fluorine atom at the C5 position increases the acidity of the N-H bond (
This guide addresses the specific moisture-sensitivity protocols required to ensure high yields and operator safety.
Part 1: Reagent Integrity & The "Invisible" Failure Mode
The most common reason for reaction failure is not the protocol, but the quality of the MOM-Cl reagent.
The MOM-Cl Hydrolysis Trap
MOM-Cl reacts rapidly with atmospheric moisture to form formaldehyde and hydrogen chloride. If your bottle of MOM-Cl has been opened frequently without an inert atmosphere, you are likely adding a mixture of acid and aldehyde to your reaction, not the alkylating agent.
Visualizing the Degradation Pathway:
Figure 1: The hydrolysis cascade of MOM-Cl. The generation of HCl neutralizes the base (NaH), preventing the formation of the nucleophilic indolyl anion.
Reagent Quality Checklist
| Parameter | Specification | Troubleshooting Action |
| Appearance | Clear, colorless liquid | If yellow/orange, HCl has formed. Discard. |
| Fumes | None to minimal | Visible white fumes indicate rapid hydrolysis. Do not use. |
| Storage | 2–8°C, over activated molecular sieves | Store in a desiccator. Cold MOM-Cl must be warmed to RT before opening to prevent condensation. |
| Purity Check | NMR ( | Check for singlet at |
Part 2: The Dry Reaction Protocol
Objective: Install the MOM group on 5-fluoroindole using Sodium Hydride (NaH) and MOM-Cl.
Safety Warning: MOM-Cl is a specific OSHA-regulated carcinogen. All steps must be performed in a functioning fume hood with double-gloving.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 2-neck round bottom flask under a stream of Argon or Nitrogen.
-
Crucial: Ensure the DMF (Dimethylformamide) is anhydrous. Water content >50 ppm will quench the NaH.
-
-
Deprotonation (The Anion Formation):
-
Charge the flask with NaH (60% dispersion in oil, 1.2 equiv).
-
Optional: Wash NaH with dry hexanes to remove oil if downstream purification is sensitive, though usually unnecessary for this reaction.
-
Add anhydrous DMF (0.5 M concentration relative to indole). Cool to 0°C.
-
Add 5-fluoroindole (1.0 equiv) dropwise as a solution in DMF.
-
Observation: Gas evolution (
) will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution usually turns from colorless to a yellow/brown hue, indicating the formation of the 5-fluoroindolyl anion .
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add MOM-Cl (1.2 - 1.5 equiv) dropwise.
-
Note: The reaction is exothermic. Control the addition rate to maintain temperature <5°C.
-
-
Monitoring:
-
Warm to RT. Monitor by TLC (typically 1-3 hours).
-
The N-MOM product is usually less polar than the starting material.
-
Workflow Diagram:
Figure 2: Optimized workflow for N-alkylation of 5-fluoroindole.
Part 3: Troubleshooting & FAQs
Q1: My yield is consistently low (<40%), but I see starting material. Why?
Diagnosis: Incomplete deprotonation or "Dead" Reagents.
-
Cause A: Your DMF is wet. The NaH reacted with water in the solvent instead of the indole.
-
Cause B: The 5-fluoro group makes the indole nitrogen less nucleophilic than standard indole.
-
Solution: Increase NaH to 1.5 equiv and allow the deprotonation step (before MOM-Cl addition) to run for 1 hour at RT. Ensure DMF is taken from a fresh bottle or a solvent purification system (SPS).
Q2: The product degraded during column chromatography. What happened?
Diagnosis: Acid-catalyzed deprotection.
-
Mechanism: MOM groups are acetals (
). Acetals are stable to base but hydrolyze in acid. Silica gel is slightly acidic ( ). -
Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes. This neutralizes the silica. Use a mobile phase containing 0.1% TEA to ensure the product remains protected during purification.
Q3: I see a white solid forming immediately upon adding MOM-Cl. Is this normal?
Diagnosis: Likely Sodium Chloride (NaCl) precipitation.
-
Context: The reaction produces NaCl as a byproduct (
). This is generally a good sign that the substitution is occurring. -
Warning: If the white solid is accompanied by violent bubbling and heat after the initial addition, it may be moisture in the syringe reacting with MOM-Cl.
Q4: How do I safely quench the excess MOM-Cl?
Diagnosis: Safety critical step.
-
Protocol: Do not add water directly to the reaction mixture if large amounts of MOM-Cl remain. Add a saturated solution of Sodium Bicarbonate (
) or dilute Ammonia. -
Reasoning: The basic aqueous solution neutralizes the HCl generated by the hydrolysis of the excess MOM-Cl, preventing the reaction mixture from becoming acidic and stripping the MOM group you just installed [1].
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of N-MOM indoles and cleavage conditions).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chloromethyl Methyl Ether Standard (1910.1006).[2] (Safety protocols for handling carcinogens).
-
Organic Syntheses. Chloromethyl Methyl Ether. Org. Synth. 1929, 9, 22. (Synthesis and handling of the reagent).
Sources
Validation & Comparative
Comparative Reactivity Guide: 5-Fluoroindole vs. 5-Fluoro-1-(methoxymethyl)-1H-indole
Executive Summary: The Regioselectivity Verdict
In medicinal chemistry, the choice between 5-fluoroindole (1) and its MOM-protected analog (2) is not merely about solubility; it is a strategic decision dictating regiocontrol .
-
Select 5-Fluoroindole (1) if your target is C3-functionalization (e.g., formylation, acylation). The free N-H moiety allows the nitrogen lone pair to drive electron density to C3, the inherent nucleophilic site of the indole ring.
-
Select MOM-5-Fluoroindole (2) if your target is C2-functionalization . The MOM group serves a dual purpose: it blocks the acidic N-H proton to prevent side reactions and acts as a Directed Ortho Metalation (DoM) group, coordinating lithium species to selectively deprotonate the C2 position.
Mechanistic Analysis & Electronic Effects
The Fluorine Effect
Both substrates bear a fluorine atom at C5. Fluorine is highly electronegative (
The MOM Group Influence
The methoxymethyl (MOM) group is an acetal (
-
Protection: It removes the acidic proton (
for free indole), preventing N-deprotonation by strong bases like n-BuLi. -
Coordination: The oxygen atoms in the MOM group can coordinate with lithium ions (
). This "complex-induced proximity effect" (CIPE) anchors the base near the C2 proton, lowering the transition state energy for C2-lithiation.
Decision Matrix & Reactivity Map
The following diagram illustrates the divergent synthetic pathways dictated by the presence of the MOM group.
Figure 1: Decision tree for selecting the appropriate 5-fluoroindole starting material based on the desired functionalization site.
Detailed Experimental Protocols
Protocol A: C3-Formylation of 5-Fluoroindole (Vilsmeier-Haack)
Use this protocol to install an aldehyde at the C3 position.
Rationale: The free N-H is tolerated here. The reaction relies on the electron-rich nature of the pyrrole ring.[1] The Vilsmeier reagent (chloroiminium ion) is a weak electrophile that selectively attacks the most nucleophilic site (C3).
Materials:
-
5-Fluoroindole (1.0 eq)[2]
-
Phosphorus Oxychloride (
, 1.2 eq) -
DMF (Dimethylformamide, 5-10 vol, Solvent/Reagent)
-
Ice/Water (for quenching)
-
NaOH or
(for neutralization)
Step-by-Step Methodology:
-
Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to 0°C. Add
dropwise over 15 minutes. Stir for 30 minutes to generate the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 5-fluoroindole in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 60-80°C for 2-4 hours. Note: Fluorine deactivation may require slightly higher temperatures than unsubstituted indole.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Hydrolysis: Basify to pH 9-10 with 2M NaOH or sat.
. Heat gently (40°C) for 15 minutes to hydrolyze the iminium intermediate. -
Isolation: The product, 5-fluoroindole-3-carboxaldehyde, typically precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.
Protocol B: C2-Functionalization of MOM-5-Fluoroindole
Use this protocol to install electrophiles (CHO, I, Alkyl) at the C2 position.
Rationale: Direct lithiation of free indole fails because n-BuLi simply deprotonates the Nitrogen (
Materials:
-
5-Fluoro-1-(methoxymethyl)-1H-indole (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.6M in hexanes, 1.1 eq)
-
Electrophile (e.g., DMF for formylation,
for iodination) -
THF (Anhydrous, solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add MOM-protected indole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain temperature below -70°C to prevent MOM cleavage or scrambling.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the C2-lithio species.
-
Electrophile Trapping: Add the electrophile (e.g., neat DMF) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[3][4] -
Deprotection (Optional but likely): See Section 5.
Deprotection of the MOM Group
The MOM group is robust against bases and nucleophiles but acid-labile .
Standard Protocol:
-
Dissolve the C2-substituted MOM-indole in THF/Water (4:1) or DCM.[5]
-
Add 6M HCl (5-10 eq) or Trifluoroacetic acid (TFA).
-
Heat to 50-60°C for 2-4 hours.
-
Monitor by TLC (MOM-indole is less polar than free indole).
-
Neutralize and extract.[3]
Comparative Data Summary
| Feature | 5-Fluoroindole (Free) | 5-Fluoro-1-(MOM)indole |
| Primary Reactive Site | C3 (Nucleophilic attack) | C2 (via Lithiation) |
| Reaction with n-BuLi | N-Deprotonation (Li-N bond formed) | C2-Deprotonation (C-Li bond formed) |
| Vilsmeier-Haack Yield | High (85-95%) at C3 | Possible at C3, but inefficient use of MOM |
| Stability | Acid Stable / Base Labile (N-H) | Base Stable / Acid Labile (Acetal) |
| Atom Economy | High (Direct functionalization) | Lower (Requires protection/deprotection steps) |
| Commercial Availability | High | Moderate (Often synthesized in-house) |
References
-
Vilsmeier-Haack Reaction Guide. BenchChem. (General protocol for formylation of electron-rich heterocycles).
-
5-Fluoroindole Properties & pKa. ChemicalBook.[2] (Physical properties and acidity data).
-
MOM Protection/Deprotection Mechanisms. Total Synthesis. (Detailed mechanism on acid-catalyzed deprotection).
-
Regioselective Lithiation of Indoles. ResearchGate. (Abstract discussing C2-lithiation of N-protected indoles).
-
Indole C2-Alkylation. Beilstein Journal of Organic Chemistry. (Modern approaches to C2 functionalization).
Sources
A Comparative Guide to the Chromatographic Separation of 5-fluoro-1-(methoxymethyl)-1H-indole and Its Process-Related Impurities
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel heterocyclic compounds such as 5-fluoro-1-(methoxymethyl)-1H-indole, a molecule of interest in contemporary drug discovery, the rigorous identification and control of impurities are paramount. This guide provides an in-depth, comparative analysis of chromatographic strategies for the separation of 5-fluoro-1-(methoxymethyl)-1H-indole from its potential process-related impurities. We will explore the nuances of both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), offering data-driven insights to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.
The synthetic route to 5-fluoro-1-(methoxymethyl)-1H-indole, like many multi-step organic syntheses, presents several opportunities for the formation of impurities. These can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. Understanding the genesis of these impurities is fundamental to developing a robust analytical method capable of their effective separation and quantification.
Understanding the Impurities: A Mechanistic Perspective
A robust chromatographic method is built upon a foundation of understanding the potential analytes. For 5-fluoro-1-(methoxymethyl)-1H-indole, impurities can be broadly categorized as follows:
-
Starting Material Carryover: The immediate precursor, 5-fluoroindole, is a primary potential impurity. Its presence would indicate an incomplete N-alkoxymethylation reaction.
-
Byproducts of N-alkoxymethylation: The reaction to introduce the methoxymethyl group, while generally efficient, can lead to the formation of various byproducts. The specific nature of these will depend on the reagents and conditions used, but could include oligomeric species or products of side reactions with the solvent or base.
-
Degradation Products: The N-(methoxymethyl) group can be labile under certain conditions, particularly acidic environments. Cleavage of this group would regenerate 5-fluoroindole. Furthermore, the indole nucleus itself is susceptible to oxidation.[1]
For the purpose of this guide, we will focus on a critical impurity pair: the API, 5-fluoro-1-(methoxymethyl)-1H-indole , and its primary precursor, 5-fluoroindole . The structural difference, the presence of the N-(methoxymethyl) group, imparts a significant change in polarity, which we will exploit for chromatographic separation.
Chromatographic Strategy: A Tale of Two Techniques
The separation of 5-fluoro-1-(methoxymethyl)-1H-indole and its impurities is most effectively achieved using reversed-phase chromatography.[2] This technique separates molecules based on their hydrophobicity, with more non-polar compounds being more strongly retained on a non-polar stationary phase.[3] In our case, the addition of the methoxymethyl group to the indole nitrogen increases the molecule's overall hydrophobicity, suggesting that 5-fluoro-1-(methoxymethyl)-1H-indole will be more retained than the more polar 5-fluoroindole.
We will compare two prominent reversed-phase techniques: traditional HPLC and the more modern UPLC. The primary distinction between these two lies in the particle size of the stationary phase and the operating pressures they can withstand.[4] UPLC systems utilize columns packed with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3-5 µm particles typically used in HPLC.[5]
The UPLC Advantage in Impurity Profiling
For impurity profiling, where the detection and resolution of low-level impurities are critical, UPLC offers several distinct advantages:
-
Enhanced Resolution: The higher efficiency of UPLC columns leads to sharper, narrower peaks, allowing for the baseline separation of closely eluting impurities that might co-elute in an HPLC system.[6]
-
Increased Sensitivity: The narrower peaks in UPLC result in a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ). This is crucial for accurately quantifying trace impurities.
-
Faster Analysis Times: The shorter column lengths and higher optimal flow rates possible with UPLC significantly reduce run times, increasing sample throughput.[6]
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and a greener laboratory footprint.
Experimental Design and Protocols
To objectively compare the performance of HPLC and UPLC for this application, we will outline detailed experimental protocols for each.
Workflow for Method Development and Comparison
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
